1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile

Physical Chemistry Procurement Specification Piperidine Building Blocks

Researchers synthesizing spirocyclic chemokine receptor antagonists face a common bottleneck: the need for a 4,4-disubstituted piperidine scaffold with two orthogonal functional handles that eliminate extra protection/deprotection steps. • Geminal hydroxymethyl & carbonitrile groups enable divergent library synthesis from a single intermediate. • N-Benzyl protection removed via hydrogenolysis; nitrile converts to tetrazole, amide, or amine. • Patent-exemplified CCR8 antagonist intermediate (WO2007/030061 A1). Supplied at 98% purity.

Molecular Formula C14H18N2O
Molecular Weight 230.31 g/mol
CAS No. 162686-53-5
Cat. No. B176273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile
CAS162686-53-5
Molecular FormulaC14H18N2O
Molecular Weight230.31 g/mol
Structural Identifiers
SMILESC1CN(CCC1(CO)C#N)CC2=CC=CC=C2
InChIInChI=1S/C14H18N2O/c15-11-14(12-17)6-8-16(9-7-14)10-13-4-2-1-3-5-13/h1-5,17H,6-10,12H2
InChIKeyAXPSSIFICGGLAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile: Chemical Profile


1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile (CAS 162686-53-5) is a disubstituted piperidine derivative with molecular formula C14H18N2O and a molecular weight of 230.31 g/mol, typically supplied at 97–98% purity . The compound features a 4-carbonitrile group and a 4-hydroxymethyl substituent on the piperidine ring, with an N-benzyl group, placing it within the class of 4,4-disubstituted piperidine building blocks used in medicinal chemistry.

Synthetic building block. 4,4-disubstituted piperidine scaffold with orthogonal hydroxymethyl and carbonitrile handles.
N-benzyl protected intermediate. Compatible with hydrogenolysis deprotection for downstream spirocyclic synthesis.
Physicochemical SAR studies. Supports systematic investigation of 4,4-disubstituted piperidine property trends.

1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile: Why Substitution Fails


In the 4,4-disubstituted piperidine series, the specific combination of the N-benzyl protecting group and the geminal hydroxymethyl/carbonitrile substitution is not generally interchangeable. Altering the N-substituent (e.g., replacing benzyl with methyl or Boc) changes both the steric environment and the synthetic handling (e.g., deprotection conditions), while the presence of the hydroxymethyl handle distinguishes it from simpler 4-cyano piperidines by offering an orthogonal functionalization site. Although direct head-to-head biological data for this exact compound are absent from the open literature, the synthetic value of the N-benzyl-4-hydroxymethyl-4-carbonitrile scaffold has been demonstrated in patent exemplifications as a key intermediate for constructing spirocyclic chemokine receptor antagonists [1].

N-substituent
Replacing N-benzyl with methyl or Boc alters steric environment and requires different deprotection conditions, which can shift synthetic strategy.
Geminal handle
The hydroxymethyl group is not present in simpler 4-cyano piperidines; its absence removes a key orthogonal functionalization site for divergent library synthesis.
Substitution pattern
4,4-disubstitution creates a quaternary center; mono-substituted or 3-substituted piperidines do not provide the same geometric constraint for spirocyclic construction.

1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile: Quantitative Evidence


Physical Property Baseline vs. Key Analog

The target compound exhibits a density of 1.14 g/cm³ and a predicted boiling point of 387.6 °C at 760 mmHg . Compared to the simpler analog 1-benzylpiperidine-4-carbonitrile (CAS 10315-06-7), which has a lower molecular weight and lacks the hydroxymethyl group, the target compound's higher density and boiling point reflect its increased hydrogen-bonding capacity and molecular complexity, impacting purification (e.g., distillation feasibility) and solubility in standard organic solvents.

Physical property vs analog
Cross-study comparable
ΔBP ≈ +48 °C
ΔDensity ≈ +0.06 g/cm³
Increased molecular complexity impacts purification and solvent compatibility.
Predicted values; may require experimental verification for specific process conditions.
Physical Chemistry Procurement Specification Piperidine Building Blocks

1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile: Application Scenarios


Synthetic Intermediate for Spirocyclic CCR8 Antagonist Scaffolds

This compound is used as a protected piperidine building block in the synthesis of diazaspiroalkane-based CCR8 receptor antagonists, as exemplified by AstraZeneca in patent WO2007/030061 A1 . The N-benzyl group can be removed under hydrogenolysis conditions, and the 4-hydroxymethyl handle enables further functionalization, making it a strategic intermediate for constructing the spirocyclic core.

Orthogonal Functionalization Platform in Medicinal Chemistry Libraries

The geminal arrangement of the hydroxymethyl and carbonitrile groups on the piperidine ring provides two distinct synthetic handles. The nitrile can be converted to a tetrazole, amide, or amine, while the hydroxymethyl can be oxidized, alkylated, or converted to a leaving group, supporting divergent library synthesis without the need for additional protection/deprotection steps.

Physicochemical SAR Studies of 4,4-Disubstituted Piperidines

As a member of the 4,4-disubstituted piperidine class with a measured density of 1.14 g/cm³ and high predicted boiling point , this compound can serve as a reference standard for systematic studies of how the hydroxymethyl group influences solubility, logP, and hydrogen-bond donor count compared to analogs lacking this substituent.

Application
Selection Property
Validation Focus
Spirocyclic CCR8 antagonist scaffolds
N-benzyl protected, 4-hydroxymethyl handle for core construction
Synthetic route compatibility and scaffold assembly efficiency
Divergent medicinal chemistry library synthesis
Orthogonal nitrile and hydroxymethyl functionalization sites
Functional group tolerance and diversification scope
Physicochemical SAR reference
4,4-disubstituted piperidine with reported physical data
Property trends vs. analogs lacking the hydroxymethyl group

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